Ethyl Difluoro(pyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(pyridin-2-yl)acetate is a chemical compound with the formula C₉H₉F₂NO₂ . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl Difluoro(pyridin-2-yl)acetate is represented by the InChI code: 1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring attached to an ethyl acetate group, with two fluorine atoms attached to the second carbon of the acetate group .Physical And Chemical Properties Analysis
Ethyl Difluoro(pyridin-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 201.17 .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Ethyl Difluoro(pyridin-2-yl)acetate is used in the synthesis of novel compounds with potential biological activity . It’s particularly useful in the creation of indole derivatives, which have shown a wide range of clinical and biological applications .
- Methods of Application : The specific methods of application can vary depending on the desired derivative. Typically, Ethyl Difluoro(pyridin-2-yl)acetate would be used as a starting material in a series of chemical reactions to synthesize the desired compound .
- Results or Outcomes : Indole derivatives synthesized using Ethyl Difluoro(pyridin-2-yl)acetate have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Scientific Field: Oncology
- Application : A novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), has been studied for its impact on the malignant biological behaviors of non-small cell lung cancer (NSCLC) .
- Methods of Application : NSCLC cell lines and xenograft nude mice model were conducted to explore the anti-NSCLC effects of C2F in vitro and in vivo .
- Results or Outcomes : The study found that C2F was able to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
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Scientific Field: Biochemistry
- Application : Ethyl Difluoro(pyridin-2-yl)acetate is used in the synthesis of novel compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a key role in the formation of collagen, a protein that provides structure to much of your body, including skin, hair, nails, and bones.
- Methods of Application : The compound is used as a starting material in a series of chemical reactions to synthesize the desired inhibitor .
- Results or Outcomes : The synthesized compounds were found to be potent inhibitors of collagen prolyl-4-hydroxylase .
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Scientific Field: Material Science
- Application : Ethyl Difluoro(pyridin-2-yl)acetate is used in the synthesis of materials with unique properties .
- Methods of Application : The compound is used as a starting material in a series of chemical reactions to synthesize the desired material .
- Results or Outcomes : The synthesized materials have shown unique properties that could be useful in various applications .
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Scientific Field: Chemical Synthesis
- Application : Ethyl Difluoro(pyridin-2-yl)acetate is used as a starting material in the synthesis of various chemical compounds .
- Methods of Application : The compound is used in a series of chemical reactions to synthesize the desired compound .
- Results or Outcomes : The synthesized compounds have shown unique properties that could be useful in various applications .
-
Scientific Field: Material Science
- Application : Ethyl Difluoro(pyridin-2-yl)acetate is used in the synthesis of materials with unique properties .
- Methods of Application : The compound is used as a starting material in a series of chemical reactions to synthesize the desired material .
- Results or Outcomes : The synthesized materials have shown unique properties that could be useful in various applications .
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZMMPDDACOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442732 | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(pyridin-2-yl)acetate | |
CAS RN |
267876-28-8 | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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